Whole-Cell Antitubercular Activity of Ortho-Fluorophenyl Isomer (887876-52-0) in M. tuberculosis H37Rv HTS
In a high‑throughput screen (AID 2842) of a putative kinase‑focused compound library against Mycobacterium tuberculosis H37Rv, N‑(2‑fluorophenyl)‑3‑(4‑nitrobenzamido)‑1‑benzofuran‑2‑carboxamide (887876‑52‑0) was designated “Inactive” [1]. No quantitative MIC or IC₉₀ value was assigned due to the lack of dose‑response confirmation, so this negative result cannot be directly compared with the meta‑ or para‑fluoro isomers, which have not been tested in the same assay. However, the result stands in contrast to many benzofuran‑2‑carboxamides cited in patent US 5,925,636 that are claimed to inhibit TNF and/or PDE IV, key mediators of inflammatory disease [2].
| Evidence Dimension | Antimycobacterial activity in whole-cell M. tuberculosis H37Rv HTS |
|---|---|
| Target Compound Data | Inactive (no dose‑response confirmation) |
| Comparator Or Baseline | None directly tested; benzofuran‑2‑carboxamides in patent US 5,925,636 claimed as TNF/PDE IV inhibitors |
| Quantified Difference | Not quantifiable due to absence of comparator data |
| Conditions | High‑throughput screen, kinase‑focused compound library, confirmatory assay type |
Why This Matters
This is the only publicly available bioactivity datum for 887876‑52‑0; its inactivity against M. tuberculosis helps researchers exclude this compound from antitubercular programs and may support its selection as a negative control in whole‑cell mycobacterial assays.
- [1] PubChem BioAssay AID 2842 — High Throughput Screen of a Putative Kinase Compound Library to Identify Inhibitors of Mycobacterium tuberculosis H37Rv. Deposited by the University of New Mexico. View Source
- [2] Dyke, H. J., Lowe, C., & Montana, J. G. (1999). Benzofuran carboxamides and their therapeutic use. U.S. Patent No. 5,925,636. Washington, DC: U.S. Patent and Trademark Office. View Source
